molecular formula C8H17NO B13330288 Rel-(3R,4S)-4-butylpyrrolidin-3-ol

Rel-(3R,4S)-4-butylpyrrolidin-3-ol

Cat. No.: B13330288
M. Wt: 143.23 g/mol
InChI Key: UVWVUZCZKQAXTE-YUMQZZPRSA-N
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Description

Rel-(3R,4S)-4-butylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, a butyl substituent at position 4, and a defined relative stereochemistry (3R,4S). The pyrrolidine core is a five-membered saturated heterocycle with one nitrogen atom, making it a versatile scaffold in medicinal chemistry. This compound is likely investigated as a chiral intermediate in organic synthesis or as a pharmacophore in drug discovery, particularly for targets requiring stereochemical precision, such as neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3R,4S)-4-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-4-7-5-9-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

UVWVUZCZKQAXTE-YUMQZZPRSA-N

Isomeric SMILES

CCCC[C@H]1CNC[C@@H]1O

Canonical SMILES

CCCCC1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-butylpyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral catalysts to induce the desired stereochemistryThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-butylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Rel-(3R,4S)-4-butylpyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-butylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The hydroxyl group and butyl group contribute to its overall chemical reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table compares Rel-(3R,4S)-4-butylpyrrolidin-3-ol with two analogs: (3S,4S)-4-methylpyrrolidin-3-ol () and (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol ().

Property This compound (3S,4S)-4-methylpyrrolidin-3-ol (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
Molecular Formula C₈H₁₇NO C₅H₁₁NO C₂₀H₂₆N₂O₃S
Molar Mass (g/mol) ~143.23 (estimated) 101.15 374.50
Substituents 4-butyl 4-methyl 4-(R)-1-phenylethylamino, 1-tosyl
Functional Groups Hydroxyl, pyrrolidine Hydroxyl, pyrrolidine Hydroxyl, sulfonamide (tosyl), secondary amine
Stereochemistry 3R,4S 3S,4S 3S,4S (pyrrolidine), R-configuration (phenylethylamino)

Key Differences and Implications

Substituent Effects: The butyl chain in the target compound increases lipophilicity (predicted logP > 1) compared to the methyl group in (3S,4S)-4-methylpyrrolidin-3-ol (logP ~ -0.5). This enhances passive diffusion across biological membranes but may reduce aqueous solubility . The tosyl group and phenylethylamino substituent in introduce aromaticity and a sulfonamide moiety, which could improve binding to hydrophobic pockets or confer stability against metabolic degradation. However, the bulky substituents may sterically hinder target engagement .

Stereochemical Influence :

  • The 3R,4S configuration in the target compound versus 3S,4S in the analogs may alter hydrogen-bonding patterns or spatial orientation in chiral environments, impacting receptor affinity or enzymatic interactions .

In contrast, the simpler hydroxyl group in the target compound and limits polarity but simplifies synthetic routes .

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